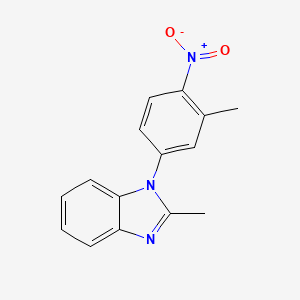
1-(3-Methyl-4-nitrophenyl)-2-methylbenzimidazole
Cat. No. B8320313
M. Wt: 267.28 g/mol
InChI Key: HKTQTCWUFPOILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04898872
Procedure details


A mixture of 5-fluoro-2-nitrotoluene (10.3 g), 2-methylbenzimidazole (8.7 g) and sodium carbonate (7.5 g) was heated with stirring in dimethylformamide (40 cm3) at 130° for 16 hours under nitrogen. The cooled mixture was evaporated in vacuo, water (50 cm3) added and the mixture extracted with methanol:chloroform, 1:10 by volume. The combined and dried (MgSO4) organic extracts were evaporated in vacuo to give a residue which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with ethyl acetate. Combination and evaporation of appropriate fractions afforded a solid which was recrystallised from hexane/acetone to give the title compound, m.p. 144°-6°, (10.65 g).



Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH3:12][C:13]1[NH:14][C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH3:8][C:6]1[CH:7]=[C:2]([N:14]2[C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=[C:13]2[CH3:12])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled mixture was evaporated in vacuo, water (50 cm3)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with methanol
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4) organic extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combination and evaporation of appropriate fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from hexane/acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N1C(=NC2=C1C=CC=C2)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

